molecular formula C18H11NO2 B14618576 (3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one CAS No. 59259-86-8

(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one

Cat. No.: B14618576
CAS No.: 59259-86-8
M. Wt: 273.3 g/mol
InChI Key: MRZSVVUVKFWUKZ-UHFFFAOYSA-N
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Description

(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one is an organic compound that features a benzofuran core with an imino group attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine derivative. This reaction is acid-catalyzed and reversible, with water being eliminated in the process. The pH for reactions forming imine compounds must be carefully controlled, with the optimal rate of formation occurring near a pH of 5 .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran core may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[(Phenyl)imino]-2-benzofuran-1(3H)-one: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (3Z)-3-[(Pyridin-2-yl)imino]-2-benzofuran-1(3H)-one: Contains a pyridine ring instead of naphthalene.

Uniqueness

(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one is unique due to its naphthalene moiety, which can enhance its electronic properties and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

59259-86-8

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

3-naphthalen-1-ylimino-2-benzofuran-1-one

InChI

InChI=1S/C18H11NO2/c20-18-15-10-4-3-9-14(15)17(21-18)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H

InChI Key

MRZSVVUVKFWUKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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